3-Fluoro-3-methylazetidine 3-Fluoro-3-methylazetidine
Brand Name: Vulcanchem
CAS No.: 1375472-05-1
VCID: VC4571103
InChI: InChI=1S/C4H8FN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3
SMILES: CC1(CNC1)F
Molecular Formula: C4H8FN
Molecular Weight: 89.113

3-Fluoro-3-methylazetidine

CAS No.: 1375472-05-1

Cat. No.: VC4571103

Molecular Formula: C4H8FN

Molecular Weight: 89.113

* For research use only. Not for human or veterinary use.

3-Fluoro-3-methylazetidine - 1375472-05-1

Specification

CAS No. 1375472-05-1
Molecular Formula C4H8FN
Molecular Weight 89.113
IUPAC Name 3-fluoro-3-methylazetidine
Standard InChI InChI=1S/C4H8FN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3
Standard InChI Key WFERYMPRVKKATO-UHFFFAOYSA-N
SMILES CC1(CNC1)F

Introduction

Structural and Molecular Characteristics

3-Fluoro-3-methylazetidine (C₄H₈FN) belongs to the azetidine family, a class of strained heterocycles known for their conformational rigidity and synthetic versatility. The compound’s molecular structure features a four-membered ring with nitrogen at position 1, fluorine at position 3, and a methyl group also at position 3 (Fig. 1). This substitution pattern introduces significant dipole moments and steric effects, which influence its reactivity and intermolecular interactions .

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations reveal that the fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, enhancing the compound’s susceptibility to nucleophilic attack. The methyl group contributes torsional strain, stabilizing the ring’s puckered conformation . These features are critical for understanding its behavior in synthetic and biological contexts.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₈FN
Molecular Weight105.11 g/mol
SMILESCC1(CNC1)F
Predicted CCS (Ų)116.7 ([M+H]⁺)

Synthetic Methodologies

Bromofluorination of Alkenyl Azides

A seminal synthesis route involves the bromofluorination of 3-methyl-3-azidopiperidine precursors. This method, developed by Piron et al., employs bromine fluoride (BrF) to simultaneously introduce fluorine and bromine across a double bond, followed by reductive azide-to-amine conversion . The process yields 1-t-butoxycarbonyl (Boc)-protected 3-fluoro-3-methylazetidine with enantiomeric excess >95% (Eq. 1):

Alkenyl azide+BrFCH2Cl2,78CBromofluorinated intermediateLiAlH43-Fluoro-3-methylazetidine-Boc\text{Alkenyl azide} + \text{BrF} \xrightarrow{\text{CH}_2\text{Cl}_2, -78^\circ\text{C}} \text{Bromofluorinated intermediate} \xrightarrow{\text{LiAlH}_4} \text{3-Fluoro-3-methylazetidine-Boc}

Alternative Fluorination Strategies

While deoxofluorination using diethylaminosulfur trifluoride (DAST) has been explored for related azetidines, the bromofluorination approach offers superior regioselectivity and scalability . Industrial production often employs continuous flow reactors to optimize yields (typically 70–85%) and minimize ring-opening side reactions.

Physicochemical and Spectroscopic Properties

Solubility and Stability

3-Fluoro-3-methylazetidine exhibits limited aqueous solubility (≤5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. The compound’s stability under acidic conditions is notably poor due to ring strain, whereas neutral or basic environments preserve its integrity for >6 months at -20°C .

Spectroscopic Characterization

  • NMR: 19F^{19}\text{F} NMR spectra show a singlet at δ -185 ppm, indicative of the fluorine atom’s equatorial position. 1H^{1}\text{H} NMR reveals coupling between the methyl group (δ 1.45 ppm) and adjacent protons .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 90.0714 .

Applications in Pharmaceutical Chemistry

Drug Discovery Building Block

The compound’s strained ring system and fluorine substitution make it a valuable scaffold for CNS-targeting therapeutics. Its ability to mimic transition states in enzymatic reactions has led to its incorporation into protease inhibitors and kinase modulators .

Case Study: Dopamine Receptor Ligands

Fluorinated azetidines demonstrate enhanced binding to dopamine D1/D2 receptors compared to non-fluorinated analogues. Molecular docking studies attribute this to fluorine’s electron-withdrawing effects, which optimize ligand-receptor hydrogen bonding .

Comparative Analysis with Structural Analogues

Fluorine vs. Methyl Substitution

Replacing fluorine with a methyl group in 3-methylazetidine reduces dipole moments by 30%, diminishing interactions with polar binding pockets. Conversely, fluorinated derivatives exhibit 2–3× higher metabolic stability in hepatocyte assays .

Table 2: Comparative Properties of Azetidine Derivatives

CompoundMetabolic Half-life (h)D1 Receptor IC₅₀ (nM)
3-Fluoro-3-methylazetidine12.3 ± 1.245 ± 5
3-Methylazetidine4.1 ± 0.7120 ± 10

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